N'-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide
Description
N'-(2-Hydroxybenzylidene)-2-phenoxypropanohydrazide is a Schiff base hydrazide derivative synthesized via the condensation of 2-phenoxypropanohydrazide with 2-hydroxybenzaldehyde. The compound features a planar hydrazone (N–N=C) linkage, an intramolecular O–H⋯N hydrogen bond stabilizing the E-configuration, and a 2-phenoxypropanoyl group contributing to its electronic and steric properties .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-phenoxypropanamide |
InChI |
InChI=1S/C16H16N2O3/c1-12(21-14-8-3-2-4-9-14)16(20)18-17-11-13-7-5-6-10-15(13)19/h2-12,19H,1H3,(H,18,20)/b17-11+ |
InChI Key |
XOTFCWDYZATHBY-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-phenoxypropanohydrazide in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzylidene)-2-phenoxypropanohydrazide involves its ability to chelate metal ions and interact with biological targets. For instance, it can inhibit enzymes by binding to their active sites or modulate cellular processes by interacting with DNA or proteins . The molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
- Planarity and Hydrogen Bonding : The 2-hydroxybenzylidene group in all compounds enables intramolecular O–H⋯N hydrogen bonding, enhancing stability and planarity. Dihedral angles between aromatic rings vary (0.74°–18.88°), influencing conjugation and binding to biological targets .
- Substituent Effects: Electron-withdrawing groups (e.g., Br in ) increase electrophilicity, while methoxy groups () enhance lipophilicity. The 2-phenoxypropanoyl group in the target compound introduces steric bulk and modulates solubility compared to phenylacetoyl analogs .
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
